3,5-bis(4-bromophenyl)-1-(4-chlorophenyl)-4-methyl-1H-pyrazole
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Overview
Description
3,5-bis(4-bromophenyl)-1-(4-chlorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes bromine and chlorine substituents on the phenyl rings, as well as a methyl group on the pyrazole ring
Preparation Methods
The synthesis of 3,5-bis(4-bromophenyl)-1-(4-chlorophenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the phenyl groups: The phenyl groups with bromine and chlorine substituents are introduced through electrophilic aromatic substitution reactions.
Methylation: The methyl group is added to the pyrazole ring using methylating agents such as methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
3,5-bis(4-bromophenyl)-1-(4-chlorophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine and chlorine substituents.
Substitution: Nucleophilic substitution reactions can occur, where the bromine or chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Research has explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigations are ongoing to determine its efficacy as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-1-(4-chlorophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by interfering with cell proliferation pathways or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
3,5-bis(4-bromophenyl)-1-(4-chlorophenyl)-4-methyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
3,5-diphenyl-1H-pyrazole: Lacks the bromine and chlorine substituents, resulting in different reactivity and applications.
4-methyl-1H-pyrazole: Contains only the methyl group on the pyrazole ring, with no phenyl substituents.
3,5-bis(4-chlorophenyl)-1H-pyrazole: Similar structure but with chlorine substituents instead of bromine, leading to variations in chemical behavior and biological activity.
Properties
Molecular Formula |
C22H15Br2ClN2 |
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Molecular Weight |
502.6 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-1-(4-chlorophenyl)-4-methylpyrazole |
InChI |
InChI=1S/C22H15Br2ClN2/c1-14-21(15-2-6-17(23)7-3-15)26-27(20-12-10-19(25)11-13-20)22(14)16-4-8-18(24)9-5-16/h2-13H,1H3 |
InChI Key |
DQRJNBNJTCPJML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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